4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-2-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-7(8-3-1)6-4-9-10-5-6;;/h4-5,7-8H,1-3H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVLXWCCKALHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-05-1 | |
| Record name | 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The pyrrolidine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Numerous studies have highlighted the potential of pyrazole derivatives, including 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, as anti-inflammatory agents. Pyrazoles have been reported to exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. For instance, compounds derived from pyrazoles have shown effectiveness in reducing carrageenan-induced edema in animal models, indicating their potential as therapeutic agents for inflammatory conditions .
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, certain synthesized pyrazolines have demonstrated efficacy against various cancer types, including breast and prostate cancers. The mechanism often involves the inhibition of mitotic kinesins, which are crucial for cell division. Studies have reported IC50 values indicating potent anticancer activity for specific pyrazole derivatives .
Neuroprotective Effects
Some pyrazole derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to inhibit neurocytotoxicity has been documented through various assays, suggesting their potential role in developing treatments for conditions such as Alzheimer's disease .
Biological Applications
Biochemical Assays
4-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride serves as a ligand in biochemical assays due to its ability to bind selectively to specific receptors or enzymes. This property is particularly useful in drug discovery processes where identifying interactions between small molecules and biological targets is critical.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, with studies indicating activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell integrity or inhibiting essential metabolic pathways .
Material Science Applications
Synthesis of New Materials
In materials science, 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is utilized as a building block for synthesizing new materials with desired properties. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of novel polymers and composites with enhanced mechanical and thermal properties.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted by Chandra et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models. The results indicated that certain derivatives exhibited significant reductions in edema comparable to indomethacin, highlighting the therapeutic potential of these compounds .
Case Study 2: Anticancer Research
Research by Breslin et al. focused on the synthesis of 4-substituted pyrazolines and their effects on cancer cell lines. The study demonstrated that specific compounds had potent inhibitory effects on cell proliferation, suggesting their applicability in cancer therapy .
Case Study 3: Neuroprotective Potential
In a study investigating neuroprotective effects, synthesized pyrazoline derivatives were tested for their ability to inhibit neurocytotoxicity. The findings indicated promising results that warrant further exploration into their use as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: 4-(pyrrolidin-3-yl)-1H-pyrazole Dihydrochloride
Chiral Analogs: 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole Dihydrochloride
- Structure : A methylene bridge links the pyrrolidin-2-yl group to the pyrazole. The (2S) configuration introduces chirality.
- Molecular Formula : C₈H₁₅Cl₂N₃.
- Molecular Weight : 240.18 g/mol .
- Key Difference : The methylene spacer increases molecular flexibility and alters spatial orientation, which could influence receptor binding or metabolic stability. Chirality may lead to enantiomer-specific pharmacological effects.
Boron-Containing Derivatives: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Hydrochloride
- Structure : A boronate ester replaces the pyrrolidine group.
- Molecular Formula: Not explicitly provided, but the boronate group (C₈H₁₄BClN₂O₂ estimated).
- Key Difference: Boron introduces unique reactivity (e.g., Suzuki-Miyaura cross-coupling applications) .
Functional and Pharmacological Comparisons
Estrogen Receptor Antagonist: MPP Dihydrochloride
- Structure: 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride.
- Key Difference: The phenolic and piperidinylethoxy groups confer estrogen receptor alpha (ERα) antagonism . Compared to the target compound, MPP’s bulkier structure likely enhances receptor affinity but reduces membrane permeability.
Pyrimidine-Pyrazole Hybrid: CRT0066101 Hydrochloride
Benzimidazole Derivatives: (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride
- Structure : Benzimidazole core with a methyl-pyrrolidinyl substituent and carboxylic acid group.
- Molecular Formula : C₁₄H₁₈Cl₂N₃O₂.
- Molecular Weight : 327.57 g/mol .
- Key Difference : The benzimidazole system and carboxylic acid group introduce acidity and planar rigidity, suitable for enzyme inhibition (e.g., proton pump inhibitors). Contrasts with the pyrazole’s neutral heterocycle.
Key Research Findings
- Positional Isomerism : The 2- vs. 3-pyrrolidinyl substitution significantly alters molecular geometry, impacting crystallographic packing (e.g., SHELX-refined structures) .
- Chirality : Chiral analogs like the (2S)-pyrrolidinylmethyl derivative may exhibit enantioselective bioactivity, necessitating stereochemical analysis during drug development .
- Boron Functionalization : Boron-containing pyrazoles are valuable in synthetic chemistry but lack the basicity required for certain biological targets compared to pyrrolidine derivatives .
Biological Activity
4-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a pyrazole ring and a pyrrolidine moiety allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Pyrrolidine Moiety : A saturated five-membered ring containing one nitrogen atom.
- Dihydrochloride Form : The presence of two hydrochloride groups enhances solubility and stability.
The biological activity of 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole ring can modulate enzymatic activity, while the pyrrolidine moiety may enhance binding affinity. This dual action potentially leads to various therapeutic effects.
Biological Activities
Research has shown that 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride exhibits several biological activities:
Anticancer Activity
Studies indicate that derivatives of pyrazoles, including this compound, can exhibit anticancer properties. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride | A549 | TBD | Induction of apoptosis |
| Similar Pyrazole Derivative | HeLa | TBD | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives can inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Inhibitory |
Case Studies
- Anticancer Study : A study on the cytotoxic effects of 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride on A549 cells showed significant reduction in cell viability, indicating potential as an anticancer agent.
- Antimicrobial Study : In a screening against various Gram-positive pathogens, the compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its relevance in addressing antibiotic resistance.
Research Findings
Recent publications have highlighted the versatility of pyrazole derivatives in drug development:
- Enzyme Inhibition : Compounds similar to 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride have shown inhibitory effects on key enzymes involved in cancer progression and microbial resistance.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazole ring have been linked to enhanced biological activity, suggesting that fine-tuning the chemical structure can optimize therapeutic effects.
Q & A
Basic: What are standard synthetic routes for 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, and how are intermediates purified?
Methodological Answer:
A common approach involves multi-step heterocyclic synthesis. For example, refluxing precursors like pyrazole derivatives with chloranil in xylene (25–30 hours) under inert conditions initiates cyclization. Post-reaction, the mixture is treated with NaOH to neutralize acidic byproducts, followed by repeated water washes to remove salts. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated. Final purification via recrystallization (e.g., methanol) ensures high purity .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and hydrogen environments. For example, pyrrolidine protons typically appear as multiplet signals at δ 1.5–2.5 ppm .
- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight and detects impurities.
- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC): Assess thermal stability and decomposition thresholds .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Inhalation/Contact: Work in a fume hood; use nitrile gloves and lab coats. If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention for persistent irritation .
- Spill Management: Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization. ICReDD’s integrated approach combines these calculations with machine learning to screen solvent systems, catalysts, and temperatures. For example, optimizing xylene reflux conditions for pyrrolidine ring closure reduces side reactions . Experimental validation via HPLC yield analysis ensures computational predictions align with empirical data .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Isotopic Labeling: Use deuterated analogs to assign ambiguous proton environments.
- 2D NMR (COSY, HSQC): Map coupling correlations and carbon-proton connectivity.
- Control Experiments: Synthesize intermediates independently to isolate the source of discrepancies (e.g., trace solvents in LCMS) .
Advanced: What strategies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and quantify byproducts.
- pH-Dependent Studies: Dissolve in buffers (pH 1–13) and analyze hydrolytic degradation kinetics. TGA/DSC data correlate thermal stability with structural integrity .
Advanced: How to design SAR studies for this compound in medicinal chemistry applications?
Methodological Answer:
- Core Modifications: Substitute pyrrolidine with piperidine or morpholine to evaluate steric/electronic effects on target binding (e.g., CRF-1 receptor antagonism) .
- Bioisosteric Replacement: Replace pyrazole with triazole to assess potency changes.
- In Silico Docking: Use AutoDock Vina to predict binding affinities before synthesizing derivatives .
Advanced: What mechanistic insights can isotopic labeling provide for reaction pathways?
Methodological Answer:
- ¹³C-Labeled Precursors: Track carbon migration during cyclization via ¹³C NMR.
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer in ring closure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
